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molecular formula C14H11ClF3N3O B590372 2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide CAS No. 1061358-71-1

2-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)amino)-N-methylbenzamide

Cat. No. B590372
M. Wt: 329.707
InChI Key: BLDAPDVJFOJWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08501763B2

Procedure details

Method B was applied to a mixture of 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (103 mg, 0.34 mmol), 2-amino-N-methylbenzamide (51 mg, 0.34 mmol), Pd2(dba)3 (30 mg, 0.033 mmol), xantphos (28 mg, 0.014 mmol) and cesium carbonate (234 mg, 0.72 mmol) in dioxane (4.5 ml).
Quantity
103 mg
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](I)[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[NH2:13][C:14]1[CH:23]=[CH:22][CH:21]=[CH:20][C:15]=1[C:16]([NH:18][CH3:19])=[O:17].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:1][C:2]1[CH:7]=[C:6]([NH:13][C:14]2[CH:23]=[CH:22][CH:21]=[CH:20][C:15]=2[C:16]([NH:18][CH3:19])=[O:17])[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1 |f:3.4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
103 mg
Type
reactant
Smiles
ClC1=NC=C(C(=C1)I)C(F)(F)F
Name
Quantity
51 mg
Type
reactant
Smiles
NC1=C(C(=O)NC)C=CC=C1
Name
Quantity
28 mg
Type
reactant
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
cesium carbonate
Quantity
234 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
4.5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
30 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C(=C1)NC1=C(C(=O)NC)C=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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